molecular formula C19H20N4O2 B7072019 N-(1-cyclopentylbenzimidazol-2-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide

N-(1-cyclopentylbenzimidazol-2-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide

Cat. No.: B7072019
M. Wt: 336.4 g/mol
InChI Key: IMALFIIMMWIZJH-UHFFFAOYSA-N
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Description

N-(1-cyclopentylbenzimidazol-2-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a pyridine carboxamide structure

Properties

IUPAC Name

N-(1-cyclopentylbenzimidazol-2-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-10-17(24)14(11-20-12)18(25)22-19-21-15-8-4-5-9-16(15)23(19)13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMALFIIMMWIZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC2=NC3=CC=CC=C3N2C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentylbenzimidazol-2-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with cyclopentanone under acidic conditions.

    Pyridine Carboxamide Formation: The pyridine carboxamide moiety is prepared by reacting 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid with appropriate amines under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the pyridine carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-(1-cyclopentylbenzimidazol-2-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Investigated for its pharmacokinetic properties and potential therapeutic effects in animal models.

    Industrial Applications: Potential use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, it prevents their interaction with substrates, thereby halting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]imidazol-6-yl)-2,6-difluoro-benzamide
  • N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

Uniqueness

N-(1-cyclopentylbenzimidazol-2-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide stands out due to its unique structural combination of a cyclopentyl group with a benzimidazole and pyridine carboxamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications, making it a valuable compound for further research and development.

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